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(R)-2-(Dimethylamino)propanamide

Cat. No.: B8239439
M. Wt: 116.16 g/mol
InChI Key: MBKGOQHJIPZMEP-SCSAIBSYSA-N
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Description

Significance of Chiral Amides in Contemporary Synthetic Chemistry

Chiral amides are integral to modern synthetic strategies, serving as versatile intermediates and powerful chiral auxiliaries. researchgate.netnih.govresearchgate.net A chiral auxiliary is a temporary molecular component that directs the stereochemical outcome of a reaction, after which it can be removed, leaving the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This approach has been instrumental in the synthesis of numerous biologically active compounds, where specific stereoisomers can exhibit profound differences in efficacy. nih.govresearchgate.net The amide functional group, with its characteristic stability and defined geometry, provides a robust scaffold for inducing chirality. rsc.org The use of amino acid-derived auxiliaries, in particular, has a long and successful history in asymmetric synthesis, offering a readily available source of chirality. researchgate.net

Overview of the Structural Features of (R)-2-(Dimethylamino)propanamide

This compound, with the chemical formula C₅H₁₂N₂O, possesses a unique combination of functional groups that define its chemical behavior. sigmaaldrich.com At its core is a propanamide backbone, featuring a stereogenic center at the α-carbon, which confers its chirality. Attached to this chiral center is a dimethylamino group, a tertiary amine that introduces a basic site and potential for metal coordination. The primary amide group at the other end of the propanamide unit can participate in hydrogen bonding and further chemical transformations.

The presence of both a chiral center and a coordinating dimethylamino group suggests its potential application as a chiral ligand in asymmetric catalysis, where it could influence the stereochemical course of metal-catalyzed reactions.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number126483-65-6 sigmaaldrich.com
Molecular FormulaC₅H₁₂N₂O sigmaaldrich.com
Molecular Weight116.16 g/mol sigmaaldrich.com

Historical Context of Related Dimethylamine-Containing Compounds in Chemical Research

The development of chiral auxiliaries and ligands has been a central theme in organic chemistry for decades. The pioneering work of chemists like E.J. Corey and David A. Evans in the latter half of the 20th century established the foundation for using chiral molecules to control the stereochemistry of reactions. wikipedia.org While specific historical research on this compound is not extensively documented in readily available literature, the broader context of dimethylamine-containing compounds reveals their significance.

Dimethylamine (B145610) itself is a fundamental building block in the synthesis of a vast array of chemical compounds. Its derivatives have found applications as precursors to pharmaceuticals and other specialty chemicals. The incorporation of the dimethylamino group into chiral scaffolds, such as in pseudoephedrine and related compounds, has been a successful strategy in asymmetric synthesis. harvard.edu These compounds have been effectively used as chiral auxiliaries in diastereoselective alkylation reactions, demonstrating the utility of the dimethylamino group in stereochemical control. harvard.edu The historical development of chiral ligands often involved the modification of naturally occurring chiral molecules, including amino acids, to create novel structures with unique catalytic properties. researchgate.net The exploration of simple, yet functionally dense, chiral molecules like this compound represents a continuation of this trend, aiming to develop new and efficient tools for asymmetric synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B8239439 (R)-2-(Dimethylamino)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(dimethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKGOQHJIPZMEP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Dimethylamino Propanamide and Its Stereoisomers/analogues

Stereoselective Synthesis of (R)-2-(Dimethylamino)propanamide

The creation of a specific stereoisomer, such as the (R)-enantiomer of 2-(dimethylamino)propanamide, necessitates the use of asymmetric synthesis techniques. These methods guide the formation of the chiral center with a high degree of selectivity.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered. For the synthesis of this compound, a common strategy would involve the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary.

One of the most well-established families of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov The process typically begins by forming an amide between a chiral auxiliary, such as (1S,2S)-pseudoephenamine, and a glycine derivative. The resulting achiral glycinamide (B1583983) can then be deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (in this case, a methylating agent like methyl iodide) to the opposite face of the enolate. This results in the formation of the desired stereocenter with high diastereoselectivity. The final step involves the cleavage of the auxiliary to yield the target α-amino acid derivative, which can then be converted to the final propanamide.

Table 1: Asymmetric Alkylation using Pseudoephenamine Auxiliary

Step Reagents and Conditions Product Diastereomeric Excess (d.e.)
1. Amide Formation Glycine, (1S,2S)-Pseudoephenamine, Coupling Agent Pseudoephenamine Glycinamide N/A
2. Alkylation 1. LDA, THF, -78 °C; 2. Methyl Iodide (R)-Alanine-derived Pseudoephenamine Amide >95%
3. Auxiliary Cleavage Acid or Base Hydrolysis (R)-N,N-Dimethylalanine derivative >95%

Note: This table presents a generalized pathway. Specific yields and selectivities depend on precise reaction conditions.

Another widely used class of auxiliaries are oxazolidinones, which can be acylated with an appropriate α,β-unsaturated system to undergo asymmetric conjugate addition. illinoisstate.edu While less direct for this specific target, the principle of using a chiral scaffold to control stereochemistry is a cornerstone of asymmetric synthesis. tcichemicals.com

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers powerful and atom-economical methods for asymmetric synthesis. rsc.org A plausible route to this compound using this approach is the asymmetric hydrogenation of a dehydroamino acid derivative.

This process would start with the synthesis of an N,N-dimethyl-2-amino-2-propenamide. This enamide substrate can then be hydrogenated using a chiral transition metal complex, typically involving rhodium or iridium, with a chiral phosphine (B1218219) ligand. acs.org The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogenation to occur preferentially on one face of the double bond, leading to the desired (R)-enantiomer with high enantioselectivity.

Table 2: Key Parameters in Asymmetric Hydrogenation

Parameter Description Typical Values/Examples
Catalyst Precursor The source of the transition metal. [Rh(COD)2]BF4, [Ir(COD)Cl]2
Chiral Ligand A chiral phosphine that induces asymmetry. BINAP, DuPhos, Josiphos
Substrate The prochiral enamide to be hydrogenated. N,N-Dimethyl-2-amino-2-propenamide
Solvent The reaction medium. Methanol, Dichloromethane, THF
Hydrogen Pressure The pressure of H2 gas. 1-50 atm

Note: The choice of ligand is critical and must be optimized for the specific substrate to achieve high enantiomeric excess (ee).

Other transition-metal-catalyzed methods, such as C-H amination or C-N cross-coupling reactions, represent alternative but more complex pathways that could be envisioned for constructing the chiral amine moiety. acs.orgdigitellinc.com

Organocatalytic Enantioselective Pathways

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.govcsic.es For the synthesis of this compound, an organocatalytic approach could involve the asymmetric conjugate addition of a nitrogen nucleophile to a prochiral acceptor.

For instance, a chiral Brønsted acid or a bifunctional thiourea (B124793) catalyst could be used to activate an acrylamide (B121943) derivative towards nucleophilic attack by dimethylamine (B145610). researchgate.net The catalyst would form a transient, chiral complex with the substrate, lowering the energy of the transition state for the formation of the (R)-enantiomer over the (S)-enantiomer. This strategy relies on the precise positioning of functional groups on the catalyst to create a network of non-covalent interactions (e.g., hydrogen bonds) that effectively shield one face of the substrate.

Alternatively, chiral primary or secondary amine catalysts can be used to form a transient enamine or iminium ion with a carbonyl compound, directing a subsequent enantioselective reaction. While less direct for this target, the principles have been widely applied in the synthesis of chiral amino acids and their derivatives. nih.govchemrxiv.org

Kinetic Resolution Strategies for Chiral Amides

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This technique can be applied to a racemic mixture of 2-(dimethylamino)propanamide.

In a typical enzymatic kinetic resolution, a hydrolase enzyme, such as an amidase, that selectively processes one enantiomer over the other could be employed. For example, an (S)-selective amidase would hydrolyze (S)-2-(dimethylamino)propanamide to the corresponding carboxylic acid, (S)-2-(dimethylamino)propanoic acid, while leaving the desired this compound unreacted. The unreacted amide can then be separated from the acid, yielding the enantiomerically enriched (R)-product. The theoretical maximum yield for this process is 50%. mdpi.com

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. mdpi.comrsc.org This allows for a theoretical yield of up to 100%. In this scenario, a racemization catalyst would continuously convert the unreacted (S)-amide back into the racemic mixture, allowing the chiral resolving agent or catalyst to convert the entire mixture into a single, desired (R)-product. Copper-catalyzed resolutions and acylations with chiral acylating agents are also established non-enzymatic methods for resolving chiral amines and their derivatives. nih.govnih.gov

Formation of the Amide Bond in Propanamide Derivatives

The final step in many synthetic routes to this compound is the formation of the primary amide from the corresponding carboxylic acid, (R)-2-(dimethylamino)propanoic acid (also known as (R)-N,N-dimethylalanine).

Direct Amidation Protocols

Direct amidation involves the coupling of a carboxylic acid and an amine without the need for pre-activation or strong coupling agents, which generate stoichiometric waste. organic-chemistry.org While the direct reaction of a carboxylic acid and ammonia (B1221849) (or an amine) to form an amide typically requires high temperatures to drive off water, several catalytic methods have been developed to achieve this under milder conditions.

One strategy involves the use of boronic acid catalysts, which facilitate the dehydration process under azeotropic reflux. More recently, methods for the direct amidation of esters have gained prominence due to their efficiency. mdpi.com For example, (R)-N,N-dimethylalanine could be first converted to its methyl or ethyl ester. This ester can then be treated with ammonia or an ammonia equivalent in the presence of a base or a metal catalyst to form the desired amide. nih.gov Protocols using Lewis acids or N,N-dialkylformamide dimethyl acetals to activate the amide for transamidation have also been reported as efficient methods for forming new amide bonds. organic-chemistry.org

Table 3: Comparison of Amidation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Coupling Agents Carboxylic Acid EDC, DCC, HATU High yields, mild conditions Stoichiometric waste
Acid Chloride Carboxylic Acid SOCl2, (COCl)2 Highly reactive Harsh reagents, side reactions
Direct Amidation (Ester) Ester Amine, Base/Catalyst Atom economical, fewer steps Can require harsh conditions

| Transamidation | Primary Amide | N,N-Dialkylformamide acetal, Lewis acid | Mild, efficient | Requires pre-formed amide |

Coupling Reagent-Mediated Amide Formations (e.g., Peptide Coupling Strategies)

The formation of an amide bond by coupling a carboxylic acid and an amine is a cornerstone of organic synthesis. rsc.orgscispace.com This process generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. rsc.orgscispace.com Coupling reagents are instrumental in this transformation, enhancing reaction efficiency and selectivity under mild conditions. rsc.orgmdpi.com

The mechanism typically involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This activated species is then susceptible to reaction with an amine to form the desired amide bond. scispace.com A classic and widely used coupling reagent is Dicyclohexylcarbodiimide (DCC). The reaction with DCC proceeds through an O-acylisourea intermediate, which can then react with the amine to form the amide. mdpi.com A significant challenge in coupling reactions involving chiral α-amino acids is the risk of epimerization. mdpi.com

The synthesis of tertiary amides, such as those derived from the coupling of amino acids with secondary amines, can be particularly challenging. However, methods using borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for these difficult couplings, often proceeding with low levels of racemization. google.com For instance, the coupling of N-Boc-protected amino acids with secondary cyclic amines like morpholine (B109124) or piperidine (B6355638) can be achieved in reasonable yields with high enantiopurity. google.com Another example includes the use of DCC-mediated coupling for the synthesis of N-allylated amides from norbornene β-amino acids and allylamine. researchgate.net

Table 1: Examples of Coupling Reagents in Amide Synthesis

Coupling Reagent Intermediate Key Features
Dicyclohexylcarbodiimide (DCC) O-acylisourea Widely used, by-product (DCU) is often insoluble. mdpi.com
B(OCH₂CF₃)₃ Acyloxyborate Effective for challenging couplings, including with secondary amines. google.com
HATU OAt/OBt active ester Resistant to racemization, beneficial for peptide synthesis. nih.gov

Multicomponent Reactions (e.g., Mannich-Type Reactions)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules. The Mannich reaction is a classic example of an MCR used to synthesize β-amino carbonyl compounds, which are structurally related to 2-(dimethylamino)propanamide. nih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another non-enolizable aldehyde) and a primary or secondary amine, such as dimethylamine.

The core of the reaction is the formation of an electrophilic iminium ion from the amine and aldehyde. This ion then reacts with an enolizable carbonyl compound, leading to the formation of a new carbon-carbon bond and the final β-amino carbonyl product, also known as a Mannich base. nih.gov The synthesis of these compounds is significant as they are valuable building blocks for various pharmaceuticals and natural products. nih.gov

A relevant industrial application of this reaction type is the synthesis of 3-dimethylamino-2,2-dimethylpropanal. This is achieved by reacting isobutyraldehyde, dimethylamine, and formaldehyde at elevated temperatures (80-120°C) and a controlled pH of 9-11. Similarly, β-aminoketones can be prepared through a Mannich reaction involving acetophenones, dimethylamine hydrochloride, and polyformaldehyde. The versatility of the Mannich reaction allows for a wide range of structural variations in the resulting β-amino carbonyl compounds.

Table 2: Key Components of the Mannich Reaction for β-Amino Carbonyl Synthesis

Component Role Example
Carbonyl Compound Provides the acidic α-proton and forms the enol/enolate Ketone, Aldehyde
Aldehyde Forms the iminium ion, must be non-enolizable Formaldehyde
Amine Forms the iminium ion Ammonia, Primary or Secondary Amine (e.g., Dimethylamine)

Catalytic Amide Bond Synthesis (e.g., Boron Catalysis)

In the pursuit of more sustainable synthetic methods, catalytic direct amidation has emerged as an ideal alternative to reagent-based approaches. Boron-based catalysts are particularly effective for the direct condensation of carboxylic acids and amines, a reaction that produces water as the only byproduct. Catalysts such as boric acid, borate esters, and arylboronic acids have proven useful.

The mechanism of boron-catalyzed amidation involves the Lewis acidic boron atom, which possesses a vacant p-orbital, activating the carboxylic acid. This activation facilitates the dehydrative condensation with the amine. Arylboronic acids bearing electron-withdrawing groups are particularly effective as they are stable and easy to handle. These boron catalysts can promote amide bond formation without causing epimerization, even with α-chiral carboxylic acids. For instance, boric acid itself can be used to synthesize certain amides with complete retention of stereochemical integrity. Detailed studies have investigated the speciation of the boron catalyst during the reaction, suggesting that various boron-containing intermediates are present in the catalytic cycle.

Table 3: Types of Boron-Based Catalysts for Amide Synthesis

Catalyst Type Example Key Characteristics
Boronic Acids Arylboronic acids Thermally stable, tolerant to air and water, Lewis acidity can be tuned by substituents.
Boric Acid B(OH)₃ Simple, inexpensive, and can prevent epimerization.
Borate Esters B(OCH₂CF₃)₃ Effective for a wide range of substrates, including challenging couplings. google.com

Synthesis of Dimethylamine-Substituted Propanamide Analogues

The core structure of dimethylamine-substituted propanamide can be elaborated to generate a diverse library of analogues with potentially new properties.

Diversification via Substituent Modifications

The modification of the propanamide scaffold is a common strategy in medicinal chemistry to develop new therapeutic agents. By introducing different substituents, the biological activity of the parent molecule can be fine-tuned. For example, N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of NSAIDs like (S)-ketoprofen and (S)-ibuprofen have been synthesized. In these analogues, the carboxylic acid group of the NSAID is converted to an amide by coupling with various substituted ethylamines, demonstrating a clear strategy of diversification.

Another example involves the synthesis of 7-propanamide benzoxaboroles as potential anticancer agents. Here, various substituents were introduced on the propanamide nitrogen to explore the structure-activity relationship, leading to potent compounds against ovarian cancer cells. The synthesis of propanamide-sulfonamide drug conjugates is another illustration of this approach, where molecules like naproxen (B1676952) are coupled with sulfa drugs to create hybrid molecules with dual inhibitory activity. These examples highlight how systematic modification of the substituents on the propanamide backbone is a powerful tool for generating novel chemical entities.

Incorporation of Heterocyclic Moieties

Integrating heterocyclic rings into the propanamide structure is a well-established strategy for creating analogues with diverse chemical and biological properties. This can be achieved by using heterocyclic starting materials or by forming the ring during the synthetic sequence.

A multi-step protocol has been developed to synthesize N-substituted-2-propanamide analogues containing a 1,3,4-oxadiazole (B1194373) ring, merging sulfonyl, piperidine, and oxadiazole functionalities into a single molecular entity. In other work, the Mannich base 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a versatile building block. This compound can undergo N-alkylation with NH-azoles like pyrazole (B372694) and imidazole, or participate in ring-closure reactions with bifunctional nucleophiles to yield a variety of heterocyclic systems including pyrazolines, pyridines, and benzodiazepines. The synthesis of novel 2-propenoyl amides and their subsequent cyclization can also lead to new heterocyclic derivatives. These methods demonstrate the feasibility of incorporating a wide array of heterocyclic systems, significantly expanding the chemical space of propanamide analogues.

Thioamide and Other Isosteric Analogues

The replacement of the amide oxygen with a sulfur atom to form a thioamide is a common isosteric substitution. Thioamides exhibit different chemical and physical properties compared to their amide counterparts, including altered reactivity, hydrogen bonding capabilities, and spectroscopic signatures.

Several methods exist for the synthesis of thioamides. A direct approach is the thionation of a pre-existing amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, α-thioamides can be prepared from α-chloroamides via nucleophilic substitution with a thiol. Two common methods for this transformation involve using either sodium ethoxide in ethanol (B145695) or the more efficient sodium hydride in DMF to generate the thiolate nucleophile. Three-component reactions involving aldehydes, amines, and elemental sulfur also provide a direct route to thioamides. The incorporation of thioamide groups can be particularly useful in modifying peptides, where the substitution can impact conformation and resistance to proteolysis.

Table 4: Common Methods for Thioamide Synthesis

Method Reagents Key Features
Thionation of Amides Lawesson's Reagent, P₄S₁₀ Direct conversion of the carbonyl to a thiocarbonyl.
Nucleophilic Substitution α-chloroamide, Thiol, Base (NaH or NaOEt) Two-step process involving formation of the α-chloroamide followed by substitution.
Multicomponent Reaction Aldehyde, Amine, Elemental Sulfur Atom-economical, direct synthesis from simple starting materials.

Spectroscopic Analysis and Structural Elucidation of R 2 Dimethylamino Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-2-(Dimethylamino)propanamide, both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signal areas indicates the relative number of protons. For this compound, one would expect to see a doublet for the C-3 methyl protons, a quartet for the C-2 methine proton, and a singlet for the six equivalent protons of the dimethylamino group. The amide protons (-CONH₂) seen in a primary amide would be absent.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. It is predicted that this compound would show distinct signals for the carbonyl carbon, the methine carbon (C-2), the terminal methyl carbon (C-3), and the N-methyl carbons.

While standard NMR can confirm the constitution, assigning the absolute (R) or (S) configuration requires specialized NMR techniques. This can be achieved by converting the enantiomer into a pair of diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent or lanthanide shift reagent in the NMR sample. These methods induce separate, distinct signals for the different enantiomers, allowing for their identification and quantification.

Predicted ¹H NMR Data for this compound (Based on analogous structures)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Doublet3H-CH(N)CH₃
~3.1Quartet1H-CH (N)CH₃
~2.3Singlet6H-N(CH₃ )₂
~7.0-7.5Broad Singlet2H-CONH₂

Predicted ¹³C NMR Data for this compound (Based on analogous structures)

Chemical Shift (δ) ppmAssignment
~175C =O (Amide Carbonyl)
~65C H(N(CH₃)₂)
~40N(C H₃)₂
~15CH(C H₃)

Infrared and Raman Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared spectroscopy of this compound would be expected to show a strong, characteristic absorption band for the carbonyl group (C=O) of the primary amide, typically appearing around 1650 cm⁻¹. Unlike a secondary or tertiary amide, a primary amide also displays two N-H stretching bands, often seen between 3100 and 3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. The presence of the dimethylamino group would be confirmed by C-N stretching vibrations, and the aliphatic nature of the molecule would be indicated by C-H stretching and bending modes just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, non-polar bonds often produce strong signals in Raman spectra. It is a valuable tool for observing skeletal vibrations and certain symmetric stretches that may be weak or absent in the IR spectrum.

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350, 3180N-H StretchPrimary Amide (-CONH₂)
2970, 2870C-H StretchAlkyl (-CH, -CH₃)
1650C=O StretchAmide I Band
1620N-H BendAmide II Band
1450C-H BendAlkyl (-CH, -CH₃)
1150C-N StretchAmine

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 116.16 g/mol .

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam ionizes the molecule, forming a molecular ion ([M]⁺•). This ion is often unstable and breaks down into smaller, characteristic fragment ions. For this compound, the molecular ion peak would be observed at m/z = 116.

The fragmentation is predictable. A common cleavage event is the loss of the amide group (-CONH₂) as a neutral radical, leading to a fragment ion. Another prominent pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, resulting in a stable, resonance-stabilized dimethylaminomethyl cation or related fragments. The most abundant fragment ion in the spectrum is known as the base peak. For propanamide, the base peak is at m/z 44, corresponding to [O=C-NH₂]⁺. A similar fragmentation pattern, with additional characteristic peaks for the dimethylamino group, would be expected here.

Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonIdentity
116[C₅H₁₂N₂O]⁺•Molecular Ion
72[C₄H₁₀N]⁺[M - CONH₂]⁺
58[C₃H₈N]⁺[CH₃CH=N(CH₃)₂]⁺
44[CH₄N₂]⁺[CONH₂]⁺

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for analyzing chiral compounds, specifically for determining enantiomeric purity. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. This is an intrinsic property of a chiral molecule, and the magnitude and direction of rotation are reported as the specific rotation ([α]). The (R) and (S) enantiomers of a compound rotate light by equal amounts but in opposite directions. A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the optical purity and the enantiomeric excess (e.e.), which indicates the excess of one enantiomer over the other in the mixture.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, and the intensity of the CD signal is proportional to the enantiomeric excess. It is a highly sensitive technique for assessing the enantiomeric purity and studying the absolute configuration of chiral molecules.

X-ray Crystallography for Absolute Configuration Determination

While chiroptical methods can assess enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule and within the crystal lattice.

For an enantiomerically pure sample of this compound, X-ray diffraction analysis would not only confirm the molecular structure (bond lengths and angles) but would also unambiguously establish the 'R' configuration at the chiral center. This is accomplished through the analysis of anomalous dispersion effects. The result is often expressed as the Flack parameter; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. This technique provides the most conclusive evidence of a molecule's absolute stereochemistry.

Computational and Theoretical Investigations of R 2 Dimethylamino Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies were found that specifically detail quantum chemical calculations for (R)-2-(Dimethylamino)propanamide.

Electronic Structure and Molecular Geometry Optimization

Information regarding the electronic structure and optimized molecular geometry of this compound derived from Density Functional Theory or other quantum chemical methods is not available in the reviewed literature.

Prediction of Spectroscopic Parameters and Spectral Interpretation

There are no available studies that predict or interpret the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound using computational methods.

Analysis of Bonding and Non-Covalent Interactions (e.g., ELF, LOL, NCI)

A detailed analysis of the bonding characteristics and non-covalent interactions within the this compound molecule using techniques such as ELF, LOL, or NCI has not been reported in the scientific literature.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound have been identified.

Conformational Analysis and Energy Landscapes (e.g., Monte Carlo Multiple Minimum)

Research on the conformational analysis and the potential energy landscapes of this compound, for instance, through Monte Carlo Multiple Minimum simulations, is not present in the available literature.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

There are no published molecular docking studies investigating the interaction of this compound with any biological receptors.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For this compound, theoretical studies provide insights into its reactivity, the stability of intermediates, and the energy barriers associated with different reaction pathways. These investigations are crucial for understanding how the molecule behaves under various conditions and for designing new synthetic routes.

Transition State Characterization and Reaction Pathway Mapping

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the structures of transition states—the high-energy species that exist transiently between reactants and products. By mapping the entire reaction pathway, chemists can visualize the transformation process step-by-step.

For instance, in the context of reactions involving this compound, computational analysis can reveal the energetic favorability of one pathway over another. This is achieved by calculating the activation energies for each potential route. A lower activation energy indicates a more kinetically favorable reaction. These computational models can also elucidate the role of catalysts or solvents in stabilizing transition states and influencing the reaction outcome. The conversion of computational data into directed graphs can further aid in the efficient mapping of reaction pathways from molecular dynamics simulations. nih.gov

Prediction of Selectivity in Asymmetric Transformations

A key area of interest in the study of chiral molecules like this compound is predicting the stereoselectivity of their reactions. Computational approaches are invaluable for understanding the origins of enantioselectivity and diastereoselectivity in asymmetric synthesis.

By modeling the transition states of reactions involving the chiral center of this compound, researchers can determine which diastereomeric transition state is lower in energy. The energy difference between these transition states directly correlates with the predicted enantiomeric or diastereomeric excess of the product. These predictions can guide the choice of reagents, catalysts, and reaction conditions to achieve the desired stereochemical outcome. The influence of substituents on the molecule can also be computationally modeled to understand their electronic and steric effects on selectivity. nih.gov

Theoretical Studies on Environmental Chemical Fate (e.g., Gas-Phase Reactions, Photo-oxidation)

Understanding the environmental persistence and degradation of chemical compounds is a critical aspect of green chemistry. Theoretical studies can predict the likely fate of this compound in the atmosphere and other environmental compartments.

These computational investigations often focus on reactions with common atmospheric oxidants, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). By calculating the rate constants for these gas-phase reactions, scientists can estimate the atmospheric lifetime of the compound. For example, theoretical studies on other organic molecules have shown that H-abstraction by radicals is a significant degradation pathway. nih.gov

Photo-oxidation is another important degradation process. Theoretical calculations can explore the excited-state reactivity of this compound upon absorption of light. csic.esresearchgate.net These studies can identify potential photochemical reaction pathways, such as ring-opening or fragmentation, and assess their feasibility based on calculated energy barriers. csic.esresearchgate.net The efficiency of these processes can be influenced by the presence of photosensitizers in the environment. csic.esresearchgate.net

Lack of Specific Research Hinders Detailed Analysis of this compound in Coordination Chemistry

A thorough review of available scientific literature reveals a significant scarcity of specific research on the coordination chemistry and metal complexation of this compound. While the broader fields of chiral ligands and asymmetric catalysis are well-documented, specific studies detailing the synthesis, characterization, and catalytic applications of transition metal complexes involving this particular chiral propanamide ligand are not readily found in published materials. Consequently, a detailed article conforming to the specified structure on its coordination modes, stereochemical influence, and role in enantioselective transformations cannot be constructed at this time.

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center, thereby enabling the creation of single-enantiomer products. Ligands derived from amino acids and their derivatives are a cornerstone of this field due to their natural chirality and versatile coordination properties. Conceptually, this compound, being a derivative of the chiral amino acid D-alanine, possesses the necessary structural features—a chiral center and multiple potential donor atoms (the dimethylamino nitrogen and the amide oxygen or nitrogen)—to act as a chiral ligand for transition metals.

However, without specific experimental studies, any discussion on its ligand denticity, preferred coordination modes, or the stereochemical influence it exerts on the geometry of metal complexes would be purely speculative. Similarly, while it is plausible that metal complexes of this compound could function as catalysts in asymmetric transformations, there is no available data to substantiate their application or efficacy in specific enantioselective reactions.

Research in coordination chemistry and catalysis is vast, with numerous studies on related chiral amino amides and amino alcohols. These studies demonstrate the potential of such molecules to form stable and catalytically active metal complexes. However, direct extrapolation of these findings to this compound is not scientifically rigorous. The specific steric and electronic properties of each ligand play a crucial role in determining the structure and reactivity of its metal complexes.

The absence of dedicated research on this compound as a ligand highlights a potential area for future investigation within the domain of asymmetric catalysis. Future studies would be required to synthesize and characterize its transition metal complexes and to explore their potential in mediating enantioselective chemical transformations. Until such research is published, a comprehensive and scientifically accurate article on this specific topic remains unfeasible.

Mechanistic Studies of Chemical Transformations Involving R 2 Dimethylamino Propanamide

Kinetic Studies of Reaction Pathways

Kinetic analysis of reactions involving (R)-2-(Dimethylamino)propanamide, often employed as a chiral ligand or auxiliary, provides quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for reactions directly utilizing this compound is not extensively documented in publicly available literature, general principles of kinetic studies in asymmetric catalysis are applicable.

Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions. For instance, in a metal-catalyzed reaction where this compound serves as a chiral ligand, the reaction rate's dependence on the concentrations of the substrate, catalyst, and the ligand itself can elucidate the catalytic cycle. Such studies can reveal the rate-determining step and help in optimizing reaction conditions for improved efficiency.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by a Complex of this compound

Entry[Substrate] (M)[Catalyst] (mol%)[Ligand] (mol%)Initial Rate (M/s)
10.111.21.5 x 10⁻⁵
20.211.23.0 x 10⁻⁵
30.122.43.1 x 10⁻⁵
40.112.41.6 x 10⁻⁵

This table is illustrative and does not represent actual experimental data.

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to understanding the step-by-step mechanism of a chemical transformation. In reactions involving this compound, these intermediates are often chiral and their structure dictates the stereochemical outcome of the reaction.

Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are employed to detect and characterize these short-lived species. For example, in a reaction where this compound acts as a nucleophilic catalyst, an acyl-ammonium intermediate might be formed. The characterization of this intermediate would provide direct evidence for the proposed reaction pathway. The challenge often lies in the high reactivity and low concentration of these intermediates, making their direct observation difficult.

Understanding Stereoselectivity and Chiral Induction Mechanisms

The primary utility of this compound in synthesis is its ability to induce chirality, leading to the preferential formation of one enantiomer or diastereomer over another. The mechanism of this chiral induction is a key area of investigation.

When used as a chiral ligand for a metal catalyst, this compound creates a chiral environment around the metal center. The precise three-dimensional arrangement of the ligand-metal complex influences how the substrate binds and reacts, thereby directing the stereochemical course of the transformation. The steric and electronic properties of the dimethylamino and propanamide moieties play a crucial role in creating this selective environment.

In its role as a chiral auxiliary, the this compound fragment is temporarily incorporated into a reactant molecule. The stereocenter of the auxiliary then directs the approach of reagents to a prochiral center within the same molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Solvent Effects and Reaction Environment Optimization

The solvent is not merely an inert medium but can significantly influence the rate, selectivity, and even the mechanism of a reaction. In transformations involving the polar and potentially coordinating this compound, solvent effects are particularly pronounced.

The polarity, proticity, and coordinating ability of the solvent can affect the stability of the ground states, transition states, and intermediates. For instance, a polar solvent might stabilize a charged intermediate, thereby accelerating the reaction. Conversely, a coordinating solvent could compete with the substrate for binding to a catalytic center, potentially inhibiting the reaction or altering its selectivity.

Optimization of the reaction environment, including the choice of solvent, temperature, and concentration, is therefore critical for achieving high yields and stereoselectivities. Systematic screening of different solvents is a common strategy to identify the optimal conditions for a given transformation.

Table 2: Illustrative Solvent Effects on Enantioselectivity

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
1Toluene2.475
2Dichloromethane9.182
3Acetonitrile37.565
4Tetrahydrofuran7.588

This table is illustrative and does not represent actual experimental data for a specific reaction involving this compound.

Research Perspectives and Advanced Chemical Applications of R 2 Dimethylamino Propanamide

Role as a Chiral Building Block in Advanced Organic Synthesis

The utility of a chiral molecule as a building block is defined by its ability to be incorporated into a larger structure, transferring its stereochemical information to the final product. Chiral amino acid derivatives, including amides and their reduced forms (amino alcohols), are fundamental to this approach in asymmetric synthesis. They serve as precursors to a wide array of complex molecules, from pharmaceuticals to natural products. However, specific examples detailing the application of (R)-2-(Dimethylamino)propanamide in this capacity are not readily found in peer-reviewed literature. General principles of asymmetric synthesis would suggest its potential use, but concrete, documented instances of its incorporation as a key fragment in the total synthesis of complex chiral molecules are not available.

Organocatalytic Applications of Derived Structures

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often draws upon chiral amines and amides as foundational scaffolds for catalyst design. The nitrogen atom of this compound, being both basic and chiral, presents a theoretical platform for the development of novel organocatalysts. For instance, derivatives could potentially be explored in reactions such as asymmetric aldol (B89426) or Michael additions. However, the scientific literature does not currently contain reports of organocatalysts derived from the this compound core and their subsequent application in asymmetric transformations. The development and testing of such catalysts remain a hypothetical exercise without empirical data to confirm their efficacy, selectivity, or scope.

Supramolecular Chemistry and Molecular Recognition (Chemically Focused)

Supramolecular chemistry investigates the non-covalent interactions between molecules. Chiral recognition, a key aspect of this field, relies on the specific spatial arrangement of functional groups to selectively bind other chiral molecules. The amide and dimethylamino groups of this compound offer potential sites for hydrogen bonding and other intermolecular interactions. In principle, this compound could be incorporated into larger host molecules or used as a guest to study chiral recognition phenomena. Nevertheless, there is a lack of published research exploring the supramolecular chemistry of this compound or its derivatives. Studies on its involvement in forming well-defined supramolecular assemblies or its use as a chiral selector in molecular recognition are absent from the current body of scientific literature.

Future Directions in Asymmetric Synthesis and Catalysis

Given the foundational importance of chiral amines and amides, the future potential of this compound in asymmetric synthesis and catalysis can be postulated, though it remains speculative without foundational research.

Potential Research Trajectories:

Research AreaPotential FocusDesired Outcome
Chiral Ligand Synthesis Derivatization of the amide or amine functionality to create novel bidentate or monodentate ligands.Development of new ligands for transition-metal catalyzed asymmetric reactions (e.g., hydrogenations, cross-couplings).
Organocatalyst Development Incorporation of the this compound scaffold into known organocatalyst frameworks (e.g., prolinamides, thioureas).Discovery of novel, efficient, and selective organocatalysts for a range of asymmetric transformations.
Asymmetric Induction Studies Use as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.Establishing the diastereoselectivity and efficacy of this compound as a recoverable and effective chiral auxiliary.
Material Science Integration into polymers or metal-organic frameworks to create chiral stationary phases for chromatography or heterogeneous catalysts.Creation of new functional materials with applications in chiral separations and sustainable catalysis.

While these avenues represent logical extensions of current chemical research, they are at present unexplored territories. The scientific community has yet to publish findings that would establish this compound as a compound of significant interest in these advanced applications. Future work would be required to synthesize, characterize, and test the efficacy of this compound and its derivatives in the contexts described.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

  • Methodological Answer :
  • Documentation : Provide detailed reaction parameters (e.g., exact molar ratios, inert gas use) and raw spectral data in supplementary materials .
  • FAIR Principles : Share datasets in repositories (e.g., Zenodo) with unique DOIs and machine-readable metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.